ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate
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Overview
Description
Ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
The synthesis of ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the core tetracyclic structure, followed by the introduction of the methoxy, thia, and triaza groups. The final step involves the esterification of the benzoate moiety with ethyl alcohol under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate can be compared with other similar compounds such as:
This compound analogs: These compounds have similar core structures but differ in the substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Compounds containing the thiazole ring exhibit a range of biological activities and can be used as a reference for understanding the unique features of this compound.
Properties
Molecular Formula |
C24H22N4O5S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O5S/c1-3-33-23(31)15-6-4-5-7-17(15)25-19(29)13-28-18-9-8-14(32-2)12-16(18)20-21(28)22(30)27-10-11-34-24(27)26-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,29) |
InChI Key |
CULCINGBXDUZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)OC)C4=C2C(=O)N5CCSC5=N4 |
Origin of Product |
United States |
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